L-Leucyl-L-prolyl-L-glutaminyl-L-asparaginyl-L-isoleucyl-L-prolyl-L-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Leucyl-L-prolyl-L-glutaminyl-L-asparaginyl-L-isoleucyl-L-prolyl-L-proline is a peptide compound composed of eight amino acids. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine, biology, and chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-prolyl-L-glutaminyl-L-asparaginyl-L-isoleucyl-L-prolyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents like HBTU or DIC.
Coupling: The activated amino acid is coupled to the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or recombinant DNA technology, where the peptide is produced in microorganisms engineered to express the desired peptide sequence.
Analyse Chemischer Reaktionen
Types of Reactions
L-Leucyl-L-prolyl-L-glutaminyl-L-asparaginyl-L-isoleucyl-L-prolyl-L-proline can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Various alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield free thiols.
Wissenschaftliche Forschungsanwendungen
L-Leucyl-L-prolyl-L-glutaminyl-L-asparaginyl-L-isoleucyl-L-prolyl-L-proline has several scientific research applications:
Biology: Studied for its role in cell signaling and protein interactions.
Medicine: Potential therapeutic applications, including antimicrobial and anticancer activities.
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Wirkmechanismus
The mechanism of action of L-Leucyl-L-prolyl-L-glutaminyl-L-asparaginyl-L-isoleucyl-L-prolyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. For example, it may inhibit or activate certain enzymes, affecting cellular processes like metabolism or signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclo(L-Leucyl-L-Prolyl): A cyclic dipeptide with antifungal properties.
L-alanyl-L-glutamine: A dipeptide used in cell culture media.
N-acetylmuramyl-L-alanyl-D-isoglutamine: An adjuvant peptide used in immunology.
Uniqueness
L-Leucyl-L-prolyl-L-glutaminyl-L-asparaginyl-L-isoleucyl-L-prolyl-L-proline is unique due to its specific sequence and potential biological activities. Its combination of amino acids may confer distinct properties, making it valuable for specific research and therapeutic applications.
Eigenschaften
CAS-Nummer |
922713-34-6 |
---|---|
Molekularformel |
C36H59N9O10 |
Molekulargewicht |
777.9 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C36H59N9O10/c1-5-20(4)29(35(53)44-15-7-10-25(44)34(52)45-16-8-11-26(45)36(54)55)42-31(49)23(18-28(39)47)41-30(48)22(12-13-27(38)46)40-32(50)24-9-6-14-43(24)33(51)21(37)17-19(2)3/h19-26,29H,5-18,37H2,1-4H3,(H2,38,46)(H2,39,47)(H,40,50)(H,41,48)(H,42,49)(H,54,55)/t20-,21-,22-,23-,24-,25-,26-,29-/m0/s1 |
InChI-Schlüssel |
YBLYNIUUDBPIIG-FQQJYGDKSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(C)C)N |
Kanonische SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CC(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.